

In-Depth Technical Guide: (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**, a pivotal chiral building block in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines a standard synthesis protocol, and illustrates its primary application in peptide synthesis.

Core Data Presentation

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a commercially available compound, crucial for the stereospecific synthesis of various complex molecules. Its key quantitative properties are summarized below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	201.65 g/mol	
Molecular Formula	C ₉ H ₁₁ NO ₂ ·HCl	
CAS Number	15028-39-4	
Appearance	White to off-white crystalline powder	
Melting Point	200 °C (decomposes)	
Optical Activity	[α]D ₂₀ +120° (c=1 in H ₂ O)	
Purity	≥97%	

Experimental Protocols

The synthesis of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** is most commonly achieved through the esterification of (S)-(+)-2-Phenylglycine. Several methods are reported in the literature, with the thionyl chloride and sulfuric acid methods being prevalent. Below is a detailed representative protocol based on the thionyl chloride method.

Synthesis of **(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride** via Fischer Esterification

This protocol describes the esterification of (S)-(+)-2-Phenylglycine using methanol and a strong acid catalyst, a common and effective method for producing amino acid esters.

Materials:

- (S)-(+)-2-Phenylglycine
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-(+)-2-Phenylglycine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).
- **Acid Addition:** Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.2 equivalents) dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction.
- **Reflux:** After the addition of the acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

- **Washing:** Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-Phenylglycine methyl ester.
- **Hydrochloride Salt Formation:** To obtain the hydrochloride salt, dissolve the crude ester in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**.

Key Applications and Workflows

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a valuable chiral intermediate, primarily utilized in the synthesis of peptides and as a chiral resolving agent.^{[1][2][3]} Its application in solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and development.^[1]

Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating an amino acid, such as (S)-(+)-2-Phenylglycine, into a growing peptide chain during solid-phase peptide synthesis. This process involves sequential deprotection and coupling steps.



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Workflow for Solid-Phase Peptide Synthesis.

This workflow highlights the cyclical nature of SPPS, where the hydrochloride salt of the amino acid ester is typically converted to the free amine in situ or prior to the coupling step. The use of chiral building blocks like (S)-(+)-2-Phenylglycine methyl ester is essential for producing peptides with specific three-dimensional structures and biological activities. This compound is also instrumental in the synthesis of important pharmaceuticals, including beta-lactam antibiotics like cephalexin.[\[4\]](#)

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